Benzenamine, 2-bromo-4-methoxy-3-methyl-
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Overview
Description
Benzenamine, 2-bromo-4-methoxy-3-methyl- is an organic compound with the molecular formula C8H10BrNO. It is a derivative of benzenamine, where the benzene ring is substituted with a bromine atom at the 2-position, a methoxy group at the 4-position, and a methyl group at the 3-position. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, 2-bromo-4-methoxy-3-methyl- typically involves electrophilic aromatic substitution reactions. One common method is the bromination of 4-methoxy-3-methylbenzenamine using bromine or a bromine source in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the 2-position.
Industrial Production Methods
In an industrial setting, the production of Benzenamine, 2-bromo-4-methoxy-3-methyl- can be scaled up using continuous flow reactors. This allows for better control over reaction parameters, leading to higher yields and purity. The use of automated systems also reduces the risk of human error and enhances safety.
Chemical Reactions Analysis
Types of Reactions
Benzenamine, 2-bromo-4-methoxy-3-methyl- undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized to form corresponding quinones or reduced to form amines.
Coupling Reactions: It can undergo coupling reactions with aryl halides in the presence of palladium catalysts to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzenamines, while oxidation can produce quinones.
Scientific Research Applications
Benzenamine, 2-bromo-4-methoxy-3-methyl- has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: The compound is explored for its potential pharmacological properties and as a building block for drug development.
Material Science: It is used in the synthesis of polymers and other advanced materials.
Biological Studies: The compound is studied for its interactions with biological molecules and potential therapeutic effects.
Mechanism of Action
The mechanism of action of Benzenamine, 2-bromo-4-methoxy-3-methyl- involves its interaction with various molecular targets. The bromine atom and methoxy group influence its reactivity and binding affinity to different enzymes and receptors. The compound can act as an inhibitor or activator of specific biochemical pathways, depending on its structure and the target molecule.
Comparison with Similar Compounds
Similar Compounds
Benzenamine, 2-bromo-4-methyl-: Similar structure but lacks the methoxy group.
Benzenamine, 4-methoxy-2-methyl-: Similar structure but lacks the bromine atom.
Benzenamine, 3-bromo-2-methoxy-4-methyl-: Similar structure with different substitution pattern.
Uniqueness
Benzenamine, 2-bromo-4-methoxy-3-methyl- is unique due to the specific combination of substituents on the benzene ring. This unique substitution pattern imparts distinct chemical and physical properties, making it valuable for specific applications in organic synthesis and medicinal chemistry.
Properties
CAS No. |
573693-08-0 |
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Molecular Formula |
C8H10BrNO |
Molecular Weight |
216.07 g/mol |
IUPAC Name |
2-bromo-4-methoxy-3-methylaniline |
InChI |
InChI=1S/C8H10BrNO/c1-5-7(11-2)4-3-6(10)8(5)9/h3-4H,10H2,1-2H3 |
InChI Key |
RRMAXPPCXXWDLK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1Br)N)OC |
Origin of Product |
United States |
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